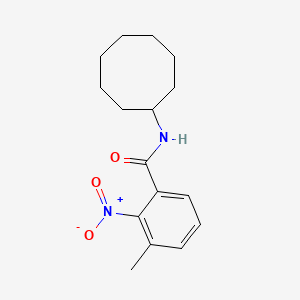![molecular formula C14H11F3N2O2 B4394886 N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea
Übersicht
Beschreibung
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is a selective inhibitor of the protein kinase CK2, which is an important regulator of cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy.
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 and the PI3K/Akt/mTOR pathway, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea also induces the expression of tumor suppressor genes and inhibits the expression of oncogenes.
Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy with other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is its high selectivity for CK2, which reduces the likelihood of off-target effects. Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has shown good pharmacokinetic properties, including good oral bioavailability and low toxicity in preclinical studies.
However, one limitation of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is its limited solubility in aqueous solutions, which may affect its efficacy in in vivo studies. Furthermore, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in humans.
Zukünftige Richtungen
There are several future directions for the development of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea as a cancer therapeutic agent. One potential direction is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy.
Furthermore, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in humans. Clinical trials are needed to determine the safety and efficacy of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in cancer patients.
In addition, further studies are needed to determine the potential of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea in other diseases, such as inflammatory disorders and neurodegenerative diseases, which have also been linked to CK2 dysregulation.
Conclusion:
In conclusion, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea is a promising small molecule inhibitor with potential as a cancer therapeutic agent. Its selective inhibition of CK2 and the PI3K/Akt/mTOR pathway, as well as its ability to inhibit cancer cell migration and sensitize cancer cells to chemotherapy and radiation therapy, make it an attractive candidate for further development. However, further studies are needed to determine its safety and efficacy in humans and its potential in other diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have also demonstrated the anti-tumor activity of N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea. In a xenograft mouse model of breast cancer, N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea significantly inhibited tumor growth without causing any noticeable toxicity. These findings suggest that N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea has the potential to be developed into a new cancer therapeutic agent.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-11-6-1-2-7-12(11)19-14(20)18-9-4-3-5-10(8-9)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYEWTXUHAOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [3-(3,4-dimethoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4394803.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
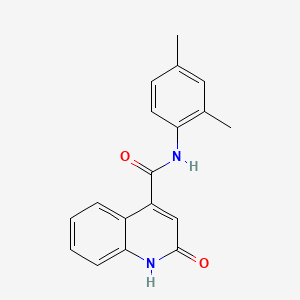
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
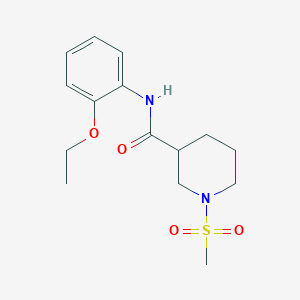
![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)
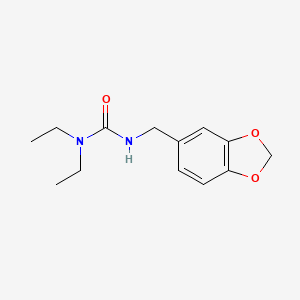

![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
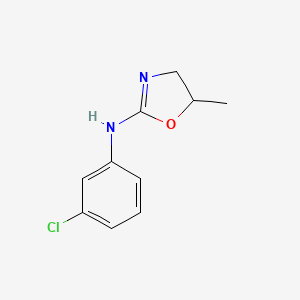
![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
